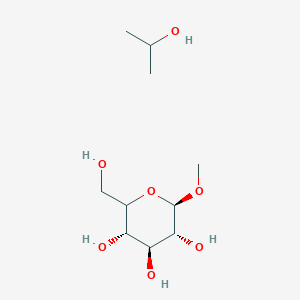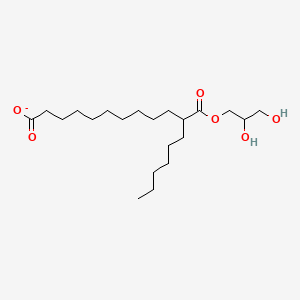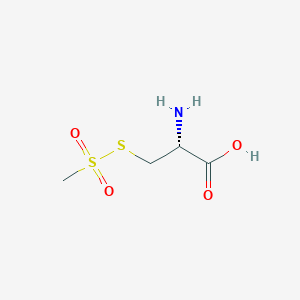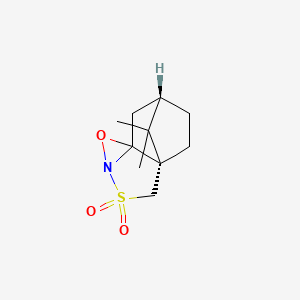![molecular formula C₁₃H₁₉NO₂ B1140022 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol CAS No. 185502-41-4](/img/structure/B1140022.png)
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol” consists of a cyclohexyl ring attached to a phenol group via an aminomethyl group . The InChI string for this compound is InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 .Applications De Recherche Scientifique
Analgesic Research
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol: is actively studied for its analgesic properties. As a metabolite of tramadol, it contributes to the parent compound’s pain-relieving effects by acting on the central nervous system (CNS). Research focuses on understanding its efficacy in treating moderate to severe pain, exploring its potential for less addictive pain management solutions .
Neuropharmacology
This compound is of interest in neuropharmacological research due to its impact on neurotransmitter reuptake, particularly noradrenaline and serotonin. Studies aim to elucidate its role in modulating synaptic transmission and its therapeutic potential in CNS disorders .
Toxicology
Toxicological studies investigate the adverse effects of tramadol and its metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol . Research in this field examines the compound’s toxicity profile, mechanisms of action, and clinical presentation of overdose scenarios .
Drug Abuse Monitoring
In the context of drug abuse, this compound is monitored as a marker for tramadol misuse. Assays have been developed to detect tramadol and its primary metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol , in biological samples to screen for potential abuse .
Pharmacogenetics
Pharmacogenetic research explores the genetic factors influencing the metabolism and effects of tramadol and its metabolites. This includes studying the variations in cytochrome P450 2D6 (CYP2D6) enzyme activity, which affects the production and pharmacological activity of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol .
Sports Medicine
The effects of tramadol on cognitive and sports performance are under investigation. This research assesses whether the compound, due to its CNS activity, could potentially influence athletic performance or cognitive functions during sports activities .
Pharmacokinetics
Understanding the pharmacokinetics of tramadol metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol , is crucial. Studies in this area focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound to optimize dosing and minimize adverse effects .
Alternative Therapies
Given the increasing scrutiny over opioid use, research is also directed towards evaluating (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol as an alternative to traditional opioids. The goal is to assess its potential for providing effective pain relief with a lower risk of addiction and side effects .
Mécanisme D'action
Target of Action
The primary targets of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol”, are the µ-opioid receptors, and it also inhibits the reuptake of noradrenaline and serotonin . These targets play a crucial role in pain signaling and management .
Mode of Action
This compound interacts with its targets through a dual mechanism of action. It acts as an agonist of the µ-opioid receptor, primarily through its active metabolite (+)-M1, and to a lesser degree (−)-M1 and (±)- N, O -didesmethyl-tramadol (M5) . It also inhibits the reuptake of noradrenaline and serotonin, enhancing inhibitory effects on pain transmission in the spinal cord .
Biochemical Pathways
The compound affects several biochemical pathways involved in pain signaling. It has modulatory effects on voltage-gated sodium ion channels, transient receptor potential V1 channels, glutamate receptors, α 2 -adrenoceptors, adenosine receptors, and mechanisms involving substance P, calcitonin gene-related peptide, prostaglandin E 2, and proinflammatory cytokines .
Pharmacokinetics
The compound is rapidly distributed in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6 .
Result of Action
The compound’s action results in the attenuation of the hyperexcitability of nociceptive neurons in incisional, inflammatory, and neuropathic pain by interfering with peripheral and central sensitizing mediators . It also modifies the crosstalk between neuronal and non-neuronal cells in peripheral and central sites .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of other medications, particularly CNS depressants, most commonly benzodiazepines, and ethanol . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .
Propriétés
IUPAC Name |
3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)





